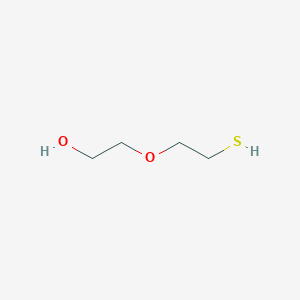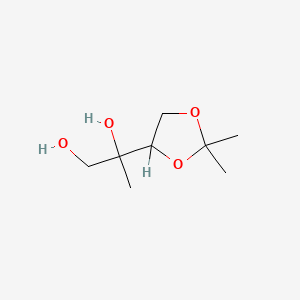
ABT-767
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, this compound selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. This compound may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Applications De Recherche Scientifique
Pharmacokinetics and Cancer Treatment
Population Pharmacokinetics in Cancer Patients : A study by Mittapalli et al. (2017) focused on the development of a population pharmacokinetic model for ABT-767, highlighting its pharmacokinetics in patients with BRCA1 or BRCA2 mutations and advanced solid tumors. The study emphasized the influence of patient demographics and baseline covariates on this compound pharmacokinetics, finding that albumin significantly affected this compound pharmacokinetics, although this accounted for only a small portion of the variability (Mittapalli et al., 2017).
Efficacy in Solid Tumors with BRCA Mutations : De Jonge et al. (2014) investigated this compound, a potent oral inhibitor of PARP-1 and -2, in patients with high-grade serous ovarian cancer and BRCA1 or BRCA2 mutations. The study evaluated its safety, pharmacokinetics (PK), and efficacy, suggesting that this compound has an acceptable safety profile for Phase 2 studies and preliminary data indicate its single-agent activity in BRCA-mutated tumors (De Jonge et al., 2014).
Phase 1 Study of PARP-Inhibitor this compound : Van der Biessen et al. (2018) conducted a Phase 1 study of this compound in patients with advanced solid tumors and BRCA1/2 mutations, focusing on its safety, pharmacokinetics, and efficacy. The study identified a recommended phase 2 dose (RP2D) and found that patients with BRCA1 or BRCA2 mutation and homologous recombination deficiency (HRD) were more sensitive to this compound (Van der Biessen et al., 2018).
Other Applications
Physicochemical and Formulation Studies : Qiu et al. (2002) explored the impact of different crystal forms of ABT-761 on in vitro and in vivo performance in capsule formulations. This study is relevant for understanding the pharmaceutical formulation and bioavailability aspects of this compound related compounds (Qiu et al., 2002).
Pharmacokinetics of Ethinyl Estradiol and Levonorgestrel : Wong et al. (1998) examined the effects of ABT‐761 on the pharmacokinetics of an oral contraceptive in a study involving healthy female volunteers. Although focused on ABT-761, this research contributes to the broader understanding of the pharmacokinetics of compounds in the ABT series (Wong et al., 1998).
Application in Acoustical Thermometry : Krotov et al. (2002) discussed the applicability of acoustical brightness thermometry (ABT) in monitoring internal temperature during laser hyperthermia, a novel approach potentially relevant for cancer treatment research. While not directly about this compound, the acronym ABT is used in a different context here (Krotov et al., 2002).
Cytochrome P450 1A2 Interaction Study : Another study on ABT-761 by Wong et al. (1998) assessed the effects of ABT-761 on the pharmacokinetics of theophylline, providing insights into potential drug interactions and metabolic pathways related to the ABT compound series (Wong et al., 1998).
Dose-Proportional Pharmacokinetics : Wong et al. (1998) also investigated the pharmacokinetics and dose proportionality of ABT‐761, contributing to the understanding of dose-response relationships in the ABT compound series (Wong et al., 1998).
Propriétés
Apparence |
Solid powder |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
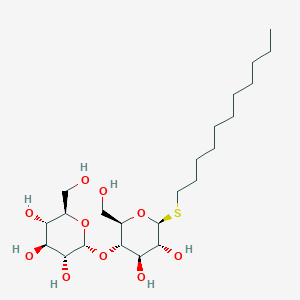
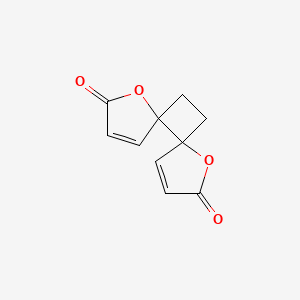
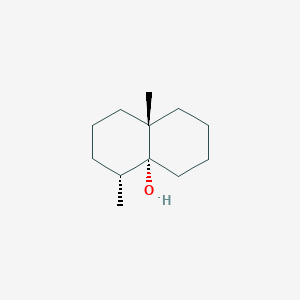
![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)
